Cas no 63853-82-7 (6-methoxypiperidin-2-one)

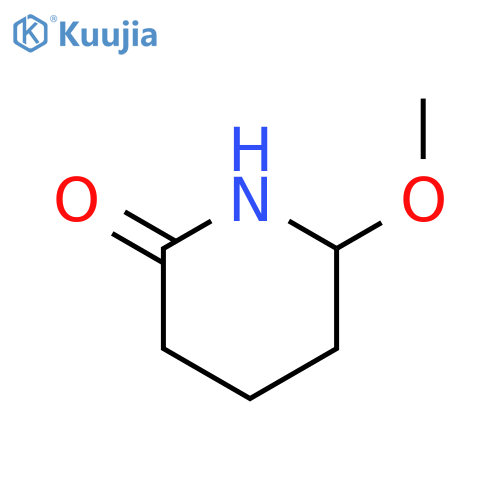

6-methoxypiperidin-2-one structure

商品名:6-methoxypiperidin-2-one

6-methoxypiperidin-2-one 化学的及び物理的性質

名前と識別子

-

- 2-Piperidinone, 6-methoxy-

- 6-METHOXY-2-PIPERIDINONE

- 6-methoxypiperidin-2-one

- GHUQMJJLFXGPEJ-UHFFFAOYSA-N

- Z1203731823

- 6-Methoxy-2(1h)-pyridinone

- AKOS006346857

- 6-Methoxy-2-piperidinone #

- EN300-210085

- 63853-82-7

- MFCD13178806

- 6xi-Methoxypiperidin-2-one

- SCHEMBL7762508

- 6-Methoxyvalerolactame

- DTXSID50340706

-

- MDL: MFCD13178806

- インチ: InChI=1S/C6H11NO2/c1-9-6-4-2-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8)

- InChIKey: GHUQMJJLFXGPEJ-UHFFFAOYSA-N

- ほほえんだ: COC1CCCC(=O)N1

計算された属性

- せいみつぶんしりょう: 129.07903

- どういたいしつりょう: 129.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

- PSA: 38.33

6-methoxypiperidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-210085-5.0g |

6-methoxypiperidin-2-one |

63853-82-7 | 95% | 5.0g |

$3273.0 | 2023-07-07 | |

| TRC | M228008-10mg |

6-methoxypiperidin-2-one |

63853-82-7 | 10mg |

$ 95.00 | 2022-06-04 | ||

| TRC | M228008-50mg |

6-methoxypiperidin-2-one |

63853-82-7 | 50mg |

$ 340.00 | 2022-06-04 | ||

| Enamine | EN300-210085-2.5g |

6-methoxypiperidin-2-one |

63853-82-7 | 95% | 2.5g |

$2211.0 | 2023-09-16 | |

| abcr | AB403431-1 g |

6-Methoxyvalerolactame; . |

63853-82-7 | 1 g |

€160.00 | 2023-07-19 | ||

| abcr | AB403431-10 g |

6-Methoxyvalerolactame |

63853-82-7 | 10g |

€998.50 | 2022-03-02 | ||

| Enamine | EN300-210085-0.5g |

6-methoxypiperidin-2-one |

63853-82-7 | 95% | 0.5g |

$879.0 | 2023-09-16 | |

| Enamine | EN300-210085-5g |

6-methoxypiperidin-2-one |

63853-82-7 | 95% | 5g |

$3273.0 | 2023-09-16 | |

| 1PlusChem | 1P01BB4D-100mg |

6-methoxypiperidin-2-one |

63853-82-7 | 95% | 100mg |

$471.00 | 2025-03-19 | |

| Enamine | EN300-210085-10g |

6-methoxypiperidin-2-one |

63853-82-7 | 95% | 10g |

$4852.0 | 2023-09-16 |

6-methoxypiperidin-2-one 関連文献

-

Feng-Ming Tian,Jian Yi,Yan Tang,Bo-Wei Chen,Hong-Ping Long,Ying-Fei Liu,Yin Ou-yang,Wen-Jiang Zhang,Rong-Mei Tang,Bai-Yan Liu Food Funct. 2023 14 3686

63853-82-7 (6-methoxypiperidin-2-one) 関連製品

- 63853-74-7(5-Methoxy-2-pyrrolidinone)

- 38072-88-7(Pterolactam)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:63853-82-7)6-methoxypiperidin-2-one

清らかである:99%

はかる:5g

価格 ($):206